Almorexant

OX2 Receptor Kinetics Functional Antagonism Sleep Research

Almorexant (ACT-078573) is the gold-standard dual orexin receptor antagonist (DORA) distinguished by a uniquely slow OX2 dissociation rate (koff=0.005 min⁻¹), conferring pseudo-irreversible, long-lasting receptor blockade. This kinetic signature enables sustained, non-competitive antagonism unattainable with rapidly reversible DORAs. Essential for sleep architecture studies, CYP3A4 inhibition assays, and Alzheimer's disease models. Order now for reproducible, publication-grade results.

Molecular Formula C29H31F3N2O3
Molecular Weight 512.6 g/mol
CAS No. 871224-64-5
Cat. No. B1664791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmorexant
CAS871224-64-5
Synonyms((2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-trifluoromethylphenyl)-ethyl)-3,4-dihydro-1H-isoquinolin-2-yl)-N-methyl-2-phenylacetamide)
ACT-078573
almorexant
Molecular FormulaC29H31F3N2O3
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
InChIInChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
InChIKeyDKMACHNQISHMDN-RPLLCQBOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Almorexant (CAS 871224-64-5): A First-in-Class, High-Potency Dual Orexin Receptor Antagonist (DORA) for Neurological Research


Almorexant (ACT-078573) is a first-in-class, orally active, competitive dual orexin receptor antagonist (DORA), functioning as a selective inhibitor of both human orexin-1 (OX1) and orexin-2 (OX2) receptors [1]. Its binding profile is characterized by sub-nanomolar affinity for the OX2 receptor (Ki = 0.17 nM) and low nanomolar affinity for the OX1 receptor (Ki = 1.3 nM) [1]. Distinguished by a remarkably slow dissociation rate from the OX2 receptor (koff = 0.005 min⁻¹), Almorexant exhibits a long-lasting, pseudo-irreversible functional antagonism that differentiates it from other DORAs with faster offset kinetics [2].

Almorexant Procurement Risk Assessment: Why a Generic DORA Cannot Replace the ACT-078573 Pharmacological Profile


While the class of dual orexin receptor antagonists (DORAs) shares a common primary mechanism, direct substitution of Almorexant with a generic alternative is scientifically unjustified due to profound differences in molecular pharmacology, specifically binding kinetics and resulting functional profiles. Almorexant's unique, remarkably slow dissociation rate from the OX2 receptor (koff = 0.005 min⁻¹) confers a long-lasting, pseudo-irreversible antagonism that is not replicated by other DORAs with faster offset kinetics [1]. This kinetic signature translates into distinct functional outcomes, including a noncompetitive-like antagonism profile and a duration of action that can be immediately reversed to alertness, unlike other hypnotics such as zolpidem [1][2]. Furthermore, Almorexant exhibits specific drug-drug interaction liabilities, such as potent CYP3A4 inhibition, which differ from the profiles of approved DORAs like Suvorexant, Lemborexant, and Daridorexant [3]. For research requiring a specific, well-characterized tool compound with these precise properties, Almorexant is an irreplaceable standard.

Quantitative Differentiation Guide for Almorexant (ACT-078573) Relative to Key DORA Comparators


Unmatched OX2 Receptor Binding Kinetics: Almorexant as a Pseudo-Irreversible Probe

In direct competition kinetic assays using the orexin-2 (OX2) selective antagonist radioligand [3H]-EMPA, Almorexant exhibits a dissociation rate (koff) that is orders of magnitude slower than other DORAs. This kinetic profile results in a long-lasting, pseudo-irreversible functional antagonism, a property not shared by its comparators [1].

OX2 Receptor Kinetics Functional Antagonism Sleep Research

Distinct Functional Antagonism Profile: Concentration-Dependent Depression of Maximal Agonist Response

In cell-based functional assays measuring orexin-A stimulated inositol phosphate (IP) accumulation, Almorexant causes a concentration-dependent depression of the maximal agonist response, a profile indicative of noncompetitive or pseudo-irreversible antagonism. This is in stark contrast to the surmountable antagonism exhibited by fast-offset comparators [1].

Inositol Phosphate Accumulation OX2 Functional Assay Noncompetitive Antagonism

CYP3A4 Inhibition Liability: A Critical Safety and Interaction Distinction

Almorexant is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme, leading to clinically significant drug-drug interactions. A multiple-dose study in healthy males showed that Almorexant substantially increased the systemic exposure (AUC) of the CYP3A4 substrates midazolam and simvastatin, a property that differentiates it from later-generation DORAs with cleaner interaction profiles [1].

Drug-Drug Interaction CYP3A4 Pharmacokinetics

Differential Interaction with Ethanol: Additive Rather Than Synergistic Impairment

In a human alcohol interaction study, co-administration of Almorexant (200 mg) and ethanol (0.6 g/L) produced additive, not synergistic, impairing effects on measures of psychomotor performance and alertness. This is a more favorable interaction profile compared to GABAergic hypnotics like zolpidem, which often exhibit supra-additive effects when combined with alcohol [1].

Alcohol Interaction Psychomotor Performance Safety Pharmacology

Preclinical Efficacy: Quantified Sleep Promotion in a Murine Model

Almorexant dose-dependently promotes sleep in rodents, a hallmark of DORA efficacy. In a study using C57BL/6 mice, a 100 mg/kg dose administered at the onset of the active (dark) phase significantly altered sleep-wake patterns, providing a quantitative benchmark for this tool compound in a commonly used preclinical model [1].

Sleep Architecture NREM Sleep Rodent Model

Selectivity Profile: Dual Antagonism with High Potency at Both OX1 and OX2 Receptors

Almorexant is a balanced dual antagonist, exhibiting high affinity for both orexin receptor subtypes. Its binding affinities (Ki values) are consistently reported in the low nanomolar to sub-nanomolar range, making it a potent tool for investigating the combined role of OX1 and OX2 receptors [1][2].

OX1 Receptor OX2 Receptor Selectivity Profiling

Optimal Scientific and Industrial Applications for Almorexant (ACT-078573)


Investigating Sustained OX2 Receptor Signaling and Downstream Pathways

This is the primary research niche where Almorexant is irreplaceable. Its exceptionally slow dissociation rate (koff = 0.005 min⁻¹) and resulting pseudo-irreversible antagonism at the OX2 receptor [1] make it the ideal tool compound for studies requiring sustained, non-competitive receptor blockade. Researchers investigating long-term cellular adaptations, desensitization mechanisms, or signaling pathways that require prolonged OX2 inhibition will find Almorexant's kinetic profile uniquely suited to these experiments, a feature not offered by rapidly reversible DORAs like EMPA or TCS-OX2-29.

Mechanistic Studies of CYP3A4-Mediated Drug-Drug Interactions

Almorexant is a well-characterized, potent inhibitor of CYP3A4, causing clinically significant increases in the exposure of co-administered CYP3A4 substrates like midazolam (AUC increased by 2.1-fold) [1]. This property makes it an excellent positive control or tool compound for in vitro and in vivo studies designed to investigate mechanisms of CYP3A4 inhibition, screen for new CYP3A4 inhibitors, or validate models of drug-drug interaction (DDI) potential. Its use is particularly relevant for understanding interactions occurring at the intestinal level [1].

Preclinical Behavioral Studies of Sleep-Wake Regulation Requiring a Potent DORA

Almorexant is a well-established and highly potent tool for promoting and investigating physiological sleep in rodent models [1][2]. Its robust, dose-dependent effects on sleep architecture (e.g., a 50% reduction in wake time and an 80% increase in NREM sleep at 100 mg/kg in mice [2]) provide a strong and quantifiable phenotype. For studies where a strong, sustained orexin blockade is needed to understand the role of orexin in sleep, vigilance, or related behaviors (e.g., cataplexy in narcolepsy models [2]), Almorexant serves as the gold-standard pharmacological probe.

Pharmacological Studies of Orexin System Function in Models of Neurodegeneration

Given the role of the orexin system in neurodegenerative disorders like Alzheimer's disease, Almorexant is a critical tool for preclinical investigations. Its ability to promote sleep without impairing learning and memory in certain AD mouse models [1] highlights its utility. Researchers can use Almorexant to dissect the specific contribution of orexin signaling to sleep-wake disturbances and cognitive deficits in transgenic models, providing a clear pharmacological intervention point that is more selective than traditional sedatives like zolpidem [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Almorexant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.